molecular formula C18H37NO2 B013886 Sphingosine CAS No. 123-78-4

Sphingosine

Cat. No. B013886
CAS RN: 123-78-4
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-KRWOKUGFSA-N
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Description

Synthesis Analysis

Sphingosine is synthesized through two main pathways: the breakdown of complex sphingolipids and the de novo synthesis pathway. In the degradation pathway, sphingomyelin, found in cell membranes, is hydrolyzed by sphingomyelinase to generate ceramide, which is further broken down by ceramidase to produce sphingosine. In the de novo pathway, serine and palmitoyl-CoA are condensed in a reaction catalyzed by serine palmitoyltransferase, leading to the formation of dihydrosphingosine, which is then converted into sphingosine.

Molecular Structure Analysis

Sphingosine is an 18-carbon amino alcohol with a long, unsaturated hydrocarbon chain. Its structure includes an amino group at the C2 position and a hydroxyl group at the C1 and C3 positions, making it amphipathic. This amphipathic nature allows sphingosine to interact with both lipophilic and hydrophilic environments, influencing its role in membrane structures and signaling pathways.

Chemical Reactions and Properties

Sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates various physiological processes. S1P can act both extracellularly, by binding to S1P receptors on the cell surface, and intracellularly, affecting cellular functions such as calcium mobilization and cytoskeletal rearrangement. The balance between sphingosine and S1P levels in cells, known as the sphingolipid rheostat, is crucial in determining cell fate decisions between survival and apoptosis.

Physical Properties Analysis

Sphingosine's physical properties, including its amphipathic nature and the presence of a long hydrocarbon chain, contribute to its role in forming and stabilizing lipid bilayers and microdomains within membranes. These properties also facilitate its interaction with proteins, influencing various signaling pathways.

Chemical Properties Analysis

Chemically, sphingosine's reactivity is characterized by the functional groups present in its structure. The amino group can form amides, while the hydroxyl groups can participate in esterification reactions. These reactions are fundamental in the biosynthesis of complex sphingolipids, where sphingosine forms the backbone of these molecules.

  • Pyne & Pyne (2000) discuss sphingosine 1-phosphate signaling in mammalian cells, highlighting its synthesis, degradation, and role in various biological responses and diseases (Pyne & Pyne, 2000).
  • Brinkmann (2007) explores sphingosine 1-phosphate receptors in health and disease, offering insights into gene deletion studies and therapeutic strategies (Brinkmann, 2007).

Scientific Research Applications

  • Cellular Functions : Sphingosine acts as a second messenger in cell growth, differentiation, and apoptosis, making its quantification vital for studies on cellular sphingolipid metabolism and signaling (Lieser et al., 2003).

  • Therapeutic Applications in Lipid Storage Disorders : It regulates calcium release from acidic stores, aiding in developing therapies for lipid storage disorders like Niemann-Pick disease type C (Höglinger et al., 2015).

  • Cancer Therapeutics : Sphingosine kinase (SphK) is a target for novel cancer therapeutics. Developments in SphK inhibitors show potential in cancer treatment (Plano et al., 2014).

  • Stimulation of Cellular Proliferation : Sphingosine-1-phosphate stimulates DNA synthesis, calcium release, and regulation of cell growth induced by sphingosine (Zhang et al., 1991).

  • Inhibition of Protein Kinase C : Sphingosine is a potent inhibitor of protein kinase C activity in human platelets, a pathway potentially mediated through protein kinase C inhibition (Khan et al., 1990).

  • Membrane Properties : Accumulation of sphingosine leads to the formation of gel domains in cellular membranes, possibly regulated by its charge (Zupančič et al., 2014).

  • Antimicrobial Properties : Sphingosine shows broad-spectrum antimicrobial properties, effective in preventing and treating pneumonia in mouse models (Martin et al., 2017).

  • Role in Oncogenesis : It's involved in oncogenic H-Ras-mediated transformation, suggesting a novel signaling pathway for Ras activation in cancer therapy (Xia et al., 2000).

  • Immunity and Cancer : The SphKs/S1P/S1PR1 axis plays a role in immunity and cancer, with new drugs targeting S1P signaling showing therapeutic potential in cancer therapy (Jin et al., 2016).

  • Skin Tumorigenesis : Sphingosine can accelerate the development of papillomas in skin tumorigenesis in mice (Enkvetchakul et al., 1992).

  • Treatment of Type 2 Diabetes Mellitus : SPHK1 gene transfer may be a strategy in treating type 2 diabetes mellitus by regulating glucose and fat metabolism (Ma et al., 2007).

  • Vascular Diseases : JTE-013, an EDG-5 antagonist, enhances sphingosine 1-phosphate-stimulated migration of vascular endothelial and smooth muscle cells, which could help in controlling vascular diseases (Osada et al., 2002).

  • Metabolic Diseases : Alterations in the S1P axis may modify metabolism, mediating metabolic diseases, including type 2 diabetes mellitus and cardiovascular disease (Duan et al., 2022).

  • Prognostic Marker in Gastric Cancer : SPHK1 protein could be a marker for gastric cancer prognosis and a therapeutic target (Li et al., 2009).

  • Analytical Methodology : ESI/MS/MS methodology is useful for detecting and monitoring changes in bioactive sphingolipid levels from biological materials (Bielawski et al., 2006).

  • Age-Related Diseases : S1P is being studied for interventions in retinal degeneration, cardiomyopathy, multiple sclerosis, and diabetes (He et al., 2021).

  • Modulation of Immune System : It plays a role in lymphocyte trafficking and modulating the immune system, benefiting multiple sclerosis patients (Lynch, 2012).

  • Niemann-Pick Type C Neurons : Defective VEGF levels cause defective SphK activity in NP-C neurons, leading to sphingosine accumulation and neuron loss (Lee et al., 2014).

  • Autoimmune Disorders : Inhibition of S1PL prevents disease development in autoimmune disease models by decreasing circulating lymphocytes and altering lymphocyte trafficking (Bagdanoff et al., 2009).

Safety And Hazards

Sphingosine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases are being explored . Improved understanding of S1P pathobiology in autoimmune rheumatic diseases and S1PR therapeutic modulation is anticipated to lead to efficacious and safer management of these diseases .

properties

IUPAC Name

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-KRWOKUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861763
Record name Sphingosine
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sphingosine
Source Human Metabolome Database (HMDB)
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Product Name

Sphingosine

CAS RN

123-78-4, 2733-29-1
Record name Sphingosine
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Record name Sphingosine
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Record name Erythro-sphingosine, (+)-
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Record name 2-aminooctadec-4-ene-1,3-diol
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Record name ERYTHRO-SPHINGOSINE, (±)-
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Record name SPHINGOSINE
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Record name Sphingosine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

81 °C
Record name Sphingosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03203
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Record name Sphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193,000
Citations
NJ Pyne, S Pyne - Nature Reviews Cancer, 2010 - nature.com
… sphingosine by the enzyme ceramidase and the subsequent conversion of sphingosine to S1P, which is catalysed by sphingosine … both ceramide and sphingosine are associated with …
Number of citations: 970 0-www-nature-com.brum.beds.ac.uk
M Maceyka, SG Payne, S Milstien, S Spiegel - Biochimica et Biophysica …, 2002 - Elsevier
The sphingolipid metabolites ceramide (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P) play an important role in the regulation of cell proliferation, survival, and cell death…
O Cuvillier - Biochimica Et Biophysica Acta (BBA)-Molecular and …, 2002 - Elsevier
… , sphingosine 1-phosphate, formed by phosphorylation of sphingosine by a sphingosine kinase… As the phosphorylation of sphingosine diminishes apoptosis, while dephosphorylation of …
DS Im, CE Heise, N Ancellin, BF O'Dowd, G Shei… - Journal of Biological …, 2000 - ASBMB
Three G protein-coupled receptors (Edg-1, Edg-3, and Edg-5) for the lysolipid phosphoric acid mediator sphingosine 1-phosphate have been described by molecular cloning. Using a …
Number of citations: 404 www.jbc.org
H Rosen, PJ Gonzalez-Cabrera… - Annual review of …, 2009 - annualreviews.org
… Sphingosine and S1P are an essential sump to limit … Sphingosine and S1P are significantly less proapoptotic than ceramide, though metabolism of S1P analogs through sphingosine …
NC Hait, CA Oskeritzian, SW Paugh, S Milstien… - … et Biophysica Acta (BBA …, 2006 - Elsevier
Sphingolipids are ubiquitous components of cell membranes and their metabolites ceramide (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P) have important …
M Maceyka, KB Harikumar, S Milstien, S Spiegel - Trends in cell biology, 2012 - cell.com
The bioactive sphingolipid metabolite sphingosine-1-phosphate (S1P) is now recognized as a critical regulator of many physiological and pathophysiological processes, including …
Number of citations: 086 www.cell.com
S Spiegel, S Milstien - Journal of Biological Chemistry, 2002 - ASBMB
The bioactive sphingolipid metabolite sphingosine 1-phosphate (S1P), 1 formed by phosphorylation of sphingosine catalyzed by sphingosine kinase (Fig. 1), is an important lipid …
Number of citations: 753 www.jbc.org
S Pyne, NJ Pyne - Biochemical Journal, 2000 - portlandpress.com
… Additionally, sphingosine 1-… sphingosine 1-phosphate will prove to be unique if it elicits both extra- and intra-cellular actions. Finally, we review the evidence that implicates sphingosine …
Number of citations: 926 portlandpress.com
P Xia, JR Gamble, L Wang, SM Pitson, PAB Moretti… - Current Biology, 2000 - cell.com
… Sphingosine kinase (SphK) is a highly conserved lipid kinase that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). S1P/SphK has been implicated as a signalling …
Number of citations: 531 www.cell.com

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